

"physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587

[Get Quote](#)

Technical Guide: N-(prop-2-yn-1-yl)acetamide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure incorporates both an amide functionality and a terminal alkyne (propargyl group), making it a versatile building block for the synthesis of more complex molecules through reactions such as "click chemistry," Sonogashira coupling, and Mannich reactions. This guide provides a summary of its physical properties, a general experimental protocol for its synthesis, and a visualization of the synthetic workflow.

Data Presentation: Physical and Chemical Properties

While an experimentally determined melting point for **N-(prop-2-yn-1-yl)acetamide** is not readily available in the cited literature, a compilation of its other known and predicted physical and chemical properties is presented below for reference.

Property	Value	Source
Molecular Formula	C ₅ H ₇ NO	PubChem
Molecular Weight	97.11 g/mol	PubChem
IUPAC Name	N-(prop-2-yn-1-yl)acetamide	PubChem
Synonyms	N-propargylacetamide	-
CAS Number	1445-56-3	PubChem
Physical State	Solid (predicted)	-
Melting Point	Data not available	-

Experimental Protocols: Synthesis of N-(prop-2-yn-1-yl)acetamide

A specific, peer-reviewed experimental protocol for the synthesis of **N-(prop-2-yn-1-yl)acetamide** with reported yield and characterization is not detailed in the available search results. However, a general and widely applicable method for the N-acylation of a primary amine can be adapted for its synthesis. The following protocol is a representative procedure based on standard organic chemistry transformations.

Reaction: Acetylation of Propargylamine

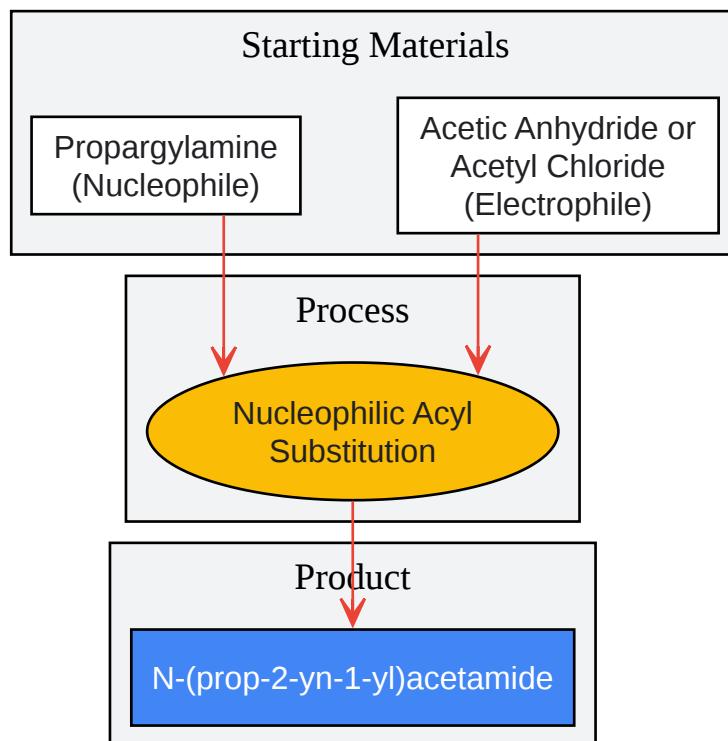
Materials:

- Propargylamine (1.0 equivalent)
- Acetic anhydride (1.1 equivalents) or Acetyl chloride (1.1 equivalents)
- A suitable base (e.g., triethylamine, pyridine, or sodium carbonate; 1.2 equivalents if using acetyl chloride)
- Anhydrous aprotic solvent (e.g., dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF))

- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve propargylamine (1.0 eq.) in the chosen anhydrous solvent. If using acetyl chloride, add the base (1.2 eq.) to the solution.
- Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise to the stirred solution.
- Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material (propargylamine) is consumed.
- Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid or acylating agent.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
- Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification: The crude **N-(prop-2-yn-1-yl)acetamide** can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.


Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis of **N-(prop-2-yn-1-yl)acetamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N-(prop-2-yn-1-yl)acetamide**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of reactants to product in the synthesis.

- To cite this document: BenchChem. ["physical properties like melting point of n-(prop-2-yn-1-yl)acetamide"]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361587#physical-properties-like-melting-point-of-n-prop-2-yn-1-yl-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com